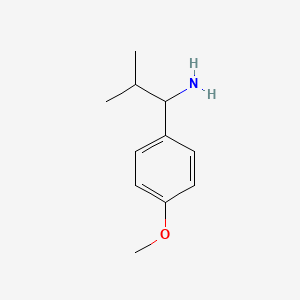
2,6-Di-(boc-amino)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-(tert-butoxycarbonylamino)pyridine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups at the 2 and 6 positions of the pyridine ring The Boc group is commonly used in organic synthesis to protect amines during chemical reactions, as it can be easily removed under mild acidic conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-(tert-butoxycarbonylamino)pyridine typically involves the protection of the amino groups on a pyridine ring. One common method is the reaction of 2,6-diaminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and yields the desired Boc-protected product .
Industrial Production Methods
While specific industrial production methods for 2,6-Di-(tert-butoxycarbonylamino)pyridine are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2,6-Di-(tert-butoxycarbonylamino)pyridine can undergo various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various electrophiles, depending on the desired substitution.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products Formed
Deprotection: 2,6-Diaminopyridine.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds when used in Suzuki-Miyaura coupling.
科学研究应用
2,6-Di-(tert-butoxycarbonylamino)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, where the Boc groups protect the amino functionalities during various synthetic steps.
Material Science: It can be used in the preparation of functional materials, such as polymers and ligands for catalysis.
作用机制
The primary function of 2,6-Di-(tert-butoxycarbonylamino)pyridine is to serve as a protected intermediate in organic synthesis. The Boc groups protect the amino functionalities from unwanted reactions, allowing for selective transformations at other positions on the molecule. Upon completion of the desired synthetic steps, the Boc groups can be removed to reveal the free amines, which can then participate in further reactions .
相似化合物的比较
Similar Compounds
2,6-Diaminopyridine: The unprotected form of 2,6-Di-(tert-butoxycarbonylamino)pyridine.
2,6-Di-(benzyloxycarbonylamino)pyridine: Another protected form with benzyloxycarbonyl (Cbz) groups instead of Boc groups.
2,6-Di-(fluorenylmethoxycarbonylamino)pyridine: A protected form with fluorenylmethoxycarbonyl (Fmoc) groups.
Uniqueness
2,6-Di-(tert-butoxycarbonylamino)pyridine is unique due to the ease of removal of the Boc groups under mild acidic conditions, which makes it a versatile protecting group in organic synthesis. The Boc group is stable under basic conditions, allowing for selective deprotection and further functionalization .
属性
IUPAC Name |
tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-8-7-9-11(16-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPCQNKHMFGPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2513198.png)

![3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2513200.png)
![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide](/img/structure/B2513203.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2513204.png)
![2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2513205.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2513206.png)
![1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene](/img/structure/B2513209.png)

![2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513213.png)

![{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol](/img/structure/B2513220.png)
![2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide](/img/structure/B2513221.png)
